1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and an isobutyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms with tert-butoxycarbonyl groups. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The isobutyryl group can be introduced through acylation reactions using isobutyryl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isobutyryl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Isobutyryl chloride, other acyl chlorides.
Major Products:
Deprotection: Removal of the tert-butoxycarbonyl group yields the free amine.
Substitution: Introduction of different acyl groups depending on the acyl chloride used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)piperazine: Similar structure but lacks the isobutyryl group.
4-isobutyrylpiperazine: Similar structure but lacks the tert-butoxycarbonyl group.
N-Boc-piperazine: Another protecting group variant used in organic synthesis.
Uniqueness: 1-(tert-Butoxycarbonyl)-4-isobutyrylpiperazine-2-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and isobutyryl groups, providing dual protection and reactivity. This dual functionality makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Properties
IUPAC Name |
4-(2-methylpropanoyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-9(2)11(17)15-6-7-16(10(8-15)12(18)19)13(20)21-14(3,4)5/h9-10H,6-8H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQAPEOQGYCIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.